molecular formula C18H27ClN4O2 B5570063 2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone

2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone

Cat. No.: B5570063
M. Wt: 366.9 g/mol
InChI Key: FURAEEVVKKSWBG-GOEBONIOSA-N
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Description

2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[322]nonan-6-yl]ethanone is a complex organic compound that features a pyrazole ring, a diazabicyclo nonane structure, and an oxane ring

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its efficacy, safety, and pharmacokinetics would need to be thoroughly evaluated through preclinical and clinical studies.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be carried out using reagents such as thionyl chloride and methyl iodide.

    Construction of the diazabicyclo nonane structure: This may involve cyclization reactions using diamines and suitable carbonyl compounds.

    Attachment of the oxane ring: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the diazabicyclo nonane structure.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests that it might interact with biological membranes or intracellular pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloropyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
  • 2-(3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
  • 2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propanone

Uniqueness

The uniqueness of 2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-1-[(1S,5R)-3-(oxan-4-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN4O2/c1-13-17(19)11-22(20-13)12-18(24)23-9-14-2-3-16(23)10-21(8-14)15-4-6-25-7-5-15/h11,14-16H,2-10,12H2,1H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURAEEVVKKSWBG-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)N2CC3CCC2CN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1Cl)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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